molecular formula C20H19NO4S B2837260 (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798431-46-5

(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2837260
CAS No.: 1798431-46-5
M. Wt: 369.44
InChI Key: SALUCRQWPCNZCY-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Ligands

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands, exhibiting selectivity and high affinity for sigma 2 binding sites. These compounds, by altering their N-substituent sizes and lipophilicity, demonstrate significant variance in affinity and selectivity towards sigma 1 and sigma 2 receptors, highlighting their potential in designing receptor-specific drugs (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have shown species-specific antihypertensive and diuretic activities in rats, suggesting their applicability in treating hypertension and conditions requiring diuresis (Klioze & Novick, 1978).

Central Nervous System Agents

These compounds have also been explored for their potential as central nervous system agents, with synthesis strategies aimed at enhancing their activity against conditions like depression and tetrabenazine-induced ptosis. This research indicates a possibility for the development of novel antidepressants or other CNS-targeting drugs (Bauer et al., 1976).

Antimycobacterial Activity

Spiro compounds derived from pyridinones have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing significant antimycobacterial efficacy. This suggests their potential role in treating tuberculosis, especially multidrug-resistant strains (Ranjith Kumar et al., 2009).

Analytical Applications

Fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have been synthesized and evaluated for their antimicrobial activities and analytical applications in detecting bismuth(III) in water, showcasing the versatility of spiro compounds in both therapeutic and environmental monitoring contexts (Makki et al., 2016).

Properties

IUPAC Name

1'-[(E)-2-phenylethenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-19-17-8-4-5-9-18(17)20(25-19)11-13-21(14-12-20)26(23,24)15-10-16-6-2-1-3-7-16/h1-10,15H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUCRQWPCNZCY-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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